
(E)-3',5'-Diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant interest due to its ability to inhibit the replication of certain viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.
Deoxygenation: The deoxygenation of the uridine derivative is carried out using reducing agents like tributyltin hydride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can modify the bromovinyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Ammonia or amine derivatives, often in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, each with unique biological properties.
Wissenschaftliche Forschungsanwendungen
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HSV and VZV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
The antiviral activity of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is primarily due to its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of the virus. The compound is phosphorylated by viral thymidine kinase, which enhances its selectivity for infected cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-(2-Bromovinyl)-2’-deoxyuridine: Another potent antiviral nucleoside analog.
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Ganciclovir: Another nucleoside analog used to treat viral infections.
Uniqueness
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is unique due to its dual amino groups, which enhance its binding affinity to viral enzymes and increase its antiviral potency compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
657405-12-4 |
|---|---|
Molekularformel |
C11H15BrN4O3 |
Molekulargewicht |
331.17 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-(2-bromoethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN4O3/c12-2-1-6-5-16(11(18)15-10(6)17)9-3-7(14)8(4-13)19-9/h1-2,5,7-9H,3-4,13-14H2,(H,15,17,18)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
PIQZKKPSMOEGSJ-DJLDLDEBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
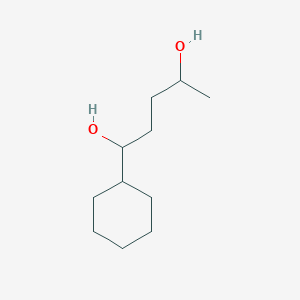
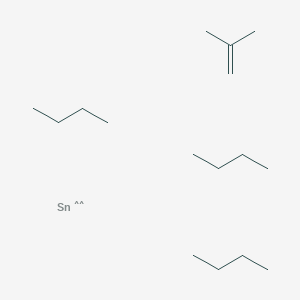

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12520345.png)
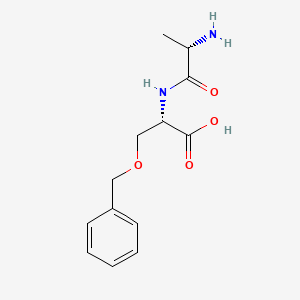
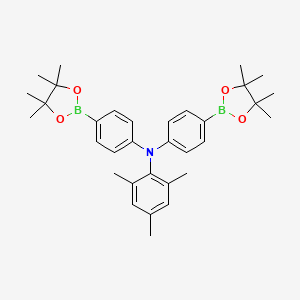

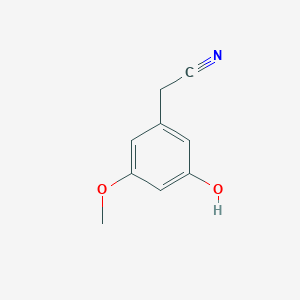
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)

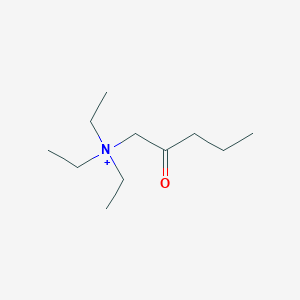
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
